Thermodynamic stability of the cyclopropyl group in benzoic acid derivatives
Thermodynamic stability of the cyclopropyl group in benzoic acid derivatives
An In-depth Technical Guide to the Thermodynamic Stability of the Cyclopropyl Group in Benzoic Acid Derivatives
Abstract
The cyclopropyl group has emerged as a crucial structural motif in modern medicinal chemistry, valued for its unique ability to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3][4] This technical guide provides a comprehensive examination of the thermodynamic stability conferred by the cyclopropyl group, with a specific focus on its derivatives with benzoic acid. We delve into the fundamental electronic and structural properties of the cyclopropyl ring, including its inherent strain and capacity for electronic conjugation. This guide details both experimental and computational methodologies for quantifying thermodynamic parameters, offering researchers, scientists, and drug development professionals a robust framework for understanding and leveraging the stabilizing effects of this versatile functional group in rational drug design.
Introduction: The Cyclopropyl Group as a Privileged Scaffold
The three-membered carbocycle of the cyclopropyl group is a recurring feature in a multitude of FDA-approved drugs and clinical candidates.[2][4] Its incorporation into molecular scaffolds is a strategic decision aimed at addressing common challenges in drug discovery, such as enhancing metabolic stability, improving potency, reducing off-target effects, and controlling molecular conformation.[2][5][6][7] When appended to an aromatic system like benzoic acid, the cyclopropyl group engages in unique electronic interactions that significantly influence the molecule's overall stability, conformation, and, consequently, its biological activity. Understanding the thermodynamic underpinnings of these interactions is paramount for predicting molecular behavior and optimizing drug design. This guide will explore the causality behind the stability of cyclopropyl benzoic acid derivatives, from the nature of the chemical bonds to the empirical measurement and computational prediction of their energetic landscapes.
The Unique Electronic and Structural Nature of the Cyclopropyl Group
The distinct behavior of the cyclopropyl group stems from its highly strained triangular structure, which imposes C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[8] This ring strain, estimated at around 27.5 kcal/mol, is not a liability but rather the source of its unique properties.[6]
Bonding Models: Bent Bonds and Walsh Orbitals
Two primary models explain the bonding in cyclopropane. The Coulson-Moffitt model proposes that the C-C bonds are not linear but are instead "bent" or "banana" bonds, formed by the overlap of sp⁵-hybridized orbitals to accommodate the geometric constraint.[9][10] This model accounts for the high p-character of the C-C bonds.
An alternative and powerful description is the Walsh orbital model .[9][11][12] This molecular orbital approach describes the bonding as a combination of sp² hybridized orbitals forming the C-H bonds and the radial C-C bonds, with the remaining p-orbitals combining to form a set of three molecular orbitals. The highest occupied molecular orbitals (HOMOs) of this system have significant π-character, which explains the cyclopropyl group's ability to act like a double bond in certain contexts.[8][11]
Caption: Energy profile for rotation in cyclopropylbenzene.
Experimental Determination of Thermodynamic Stability
Quantifying the thermodynamic stability of a compound requires precise measurement of its energy content. Calorimetry is the primary experimental technique for this purpose.
Bomb Calorimetry: Measuring Enthalpy of Formation
Bomb calorimetry is a constant-volume technique used to measure the heat of combustion (ΔU_comb) of a substance. [13][14]From this value, the standard enthalpy of combustion (ΔH°_comb) and subsequently the standard enthalpy of formation (ΔH°_f) can be calculated, providing a direct measure of the molecule's thermodynamic stability. [13][15] Experimental Protocol: Bomb Calorimetry
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Calibration: The heat capacity (C_s) of the calorimeter system (bomb, water, container) must first be determined. This is achieved by combusting a known mass (typically ~1 g) of a standard substance with a precisely known heat of combustion, such as benzoic acid. [14]2. Sample Preparation: A precisely weighed pellet (0.5 - 1.0 g) of the cyclopropyl benzoic acid derivative is placed in the sample crucible.
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Fuse Wire: A fuse wire of known length and mass is attached to the electrodes, making contact with the sample pellet.
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Assembly and Pressurization: The crucible is placed inside the steel bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.
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Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. A stirrer is activated to ensure uniform temperature distribution, and the system is allowed to reach thermal equilibrium.
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Ignition and Data Acquisition: The initial temperature (T1) is recorded for several minutes. The sample is then ignited by passing an electric current through the fuse wire. The temperature is recorded at regular intervals until it reaches a maximum (T2) and begins to cool.
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Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings. The heat of combustion is calculated using the formula: q_v = ΔU_comb = C_s * (T2 - T1) Corrections are made for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. [13]8. Enthalpy Calculation: The constant-volume heat of combustion (ΔU_comb) is converted to the constant-pressure enthalpy of combustion (ΔH_comb) using the ideal gas law. The enthalpy of formation (ΔH°_f) is then determined using Hess's Law. [16]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [17][18]It is invaluable for assessing thermal stability, identifying phase transitions (like melting and crystallization), and detecting exothermic decomposition. [19]For drug development, DSC provides critical data on the stability of different solid forms (polymorphs) of a compound. [20][21] Experimental Protocol: Differential Scanning Calorimetry
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Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into an aluminum or copper DSC pan. [19]2. Sealing: The pan is hermetically sealed with a lid. An empty, sealed pan is used as the reference.
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Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-20 °C/min) over a defined temperature range.
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Data Acquisition: The instrument heats both pans and measures the differential heat flow required to maintain them at the same temperature.
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Data Analysis: The resulting thermogram plots heat flow versus temperature.
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Endothermic events (e.g., melting) appear as peaks pointing down. The onset temperature provides the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔH_fus).
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Exothermic events (e.g., decomposition) appear as peaks pointing up. The onset temperature indicates the decomposition temperature, a key measure of thermal stability.
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Table 1: Summary of Calorimetric Data for a Hypothetical Benzoic Acid Derivative
| Parameter | Method | Typical Value | Interpretation |
| ΔH°_f (gas) | Bomb Calorimetry | -150.7 ± 1.0 kJ/mol | Overall thermodynamic stability in the gaseous state. [22] |
| Melting Point (Tm) | DSC | 175 °C | Temperature of solid-to-liquid phase transition. |
| ΔH_fus | DSC | 25 kJ/mol | Energy required to melt the solid; relates to crystal lattice energy. |
| Decomposition T_onset | DSC | 250 °C | Onset temperature for thermal degradation; indicates stability limit. |
Computational Chemistry Approaches for Stability Assessment
Quantum chemical calculations are indispensable for gaining a detailed understanding of the factors governing thermodynamic stability at the molecular level. They allow for the determination of geometries, relative energies of conformers, and thermochemical properties with high accuracy.
Computational Workflow
A robust computational analysis follows a multi-step process designed to efficiently explore the conformational space and obtain accurate energetic data.
Caption: Workflow for computational stability analysis.
Causality in Method Selection:
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Step 2 (Molecular Mechanics): MM methods are computationally inexpensive and are used to rapidly generate a large number of possible conformations, ensuring the global minimum is not missed. [23]* Step 3 (DFT Optimization): Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for optimizing the geometry of organic molecules. Functionals like B3LYP are well-established for this purpose. * Step 5 (High-Level Energy): While DFT is good for geometries, more accurate electronic energies are often required. Single-point calculations with larger basis sets or more sophisticated methods (like composite methods G3/W1 or double-hybrid DFT) are used on the DFT-optimized geometries to achieve "chemical accuracy" (≈ 1 kcal/mol). [23]
Interpreting Computational Results
The output of these calculations provides the electronic energy, enthalpy (H), and Gibbs free energy (G) for each stable conformer. The relative Gibbs free energy (ΔG) between conformers at a given temperature (e.g., 298.15 K) is used to determine their relative populations via the Boltzmann distribution equation. The conformer with the lowest Gibbs free energy is the most thermodynamically stable.
Table 2: Hypothetical Computational Results for 4-Cyclopropylbenzoic Acid
| Conformer | Relative Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Population at 298K (%) |
| Bisected | 0.00 | 0.00 | 0.00 | 98.9 |
| Perpendicular | 3.05 | 2.98 | 3.10 | 1.1 |
These results would quantitatively confirm that the bisected conformer is overwhelmingly the most stable and prevalent form at room temperature, a direct consequence of the stabilizing σ-π conjugation.
Impact on Drug Development
The thermodynamic stability imparted by the cyclopropyl group has profound implications for the properties of a drug candidate.
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Metabolic Stability: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in other alkyl groups. [5][6]This high bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability and a longer half-life for the drug. [24]* Bioactive Conformation and Potency: By acting as a "conformational clamp," the cyclopropyl group restricts the flexibility of the molecule. [25]This pre-organization into a more rigid, bioactive conformation can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity. [2][6]* Modulation of pKa: The inductive electron-withdrawing nature of the cyclopropyl group can influence the acidity of the benzoic acid moiety, which in turn affects the molecule's ionization state, solubility, and ability to interact with its target.
Conclusion
The thermodynamic stability of cyclopropyl benzoic acid derivatives is a complex interplay of ring strain, electronic effects, and conformational preferences. The unique ability of the cyclopropyl group to engage in σ-π conjugation with the aromatic ring provides a significant stabilizing effect, which is maximized in the preferred bisected conformation. A thorough understanding of these principles, validated through experimental techniques like calorimetry and explored in detail via computational chemistry, is essential for the rational design of novel therapeutics. By leveraging the stabilizing and conformation-locking properties of the cyclopropyl group, drug development professionals can effectively optimize the potency, selectivity, and pharmacokinetic profiles of new drug candidates.
References
- Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Benchchem.
- Differential Scanning Calorimetry (DSC). Malvern Panalytical.
- Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable.
- An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem.
- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017).
- DSC Testing & Differential Scanning Calorimetry for Thermal Stability. DEKRA.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. (2016).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (2016).
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020).
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025).
- Bomb Calorimeter Working Principle. debye technic.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.
- Differential Scanning Calorimetry Analysis. Intertek.
- How does the cyclopropyl group influence conjugation and aromaticity?. (2017).
- The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry (RSC Publishing).
- Bent bond. Wikipedia.
- Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Science Publishing.
- The use of chemical shift calculations in the conformational analysis of substituted benzenes. (2019).
- Cyclopropyl group. Wikipedia.
- Bomb Calorimetry.
- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem.
- Strain Energy in Organic Compounds - Bomb Calorimetry. Chemistry LibreTexts. (2021).
- The Enthalpies of Combustion and Formation of Some Alkyl Cyclopropanes. CDC Stacks.
- Strain Energy in Organic Compounds: Bomb Calorimetry. Journal of Chemical Education. (2009).
- How to calculate the enthalpy of the formation of cyclopropane. Quora. (2019).
- The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
- Cyclopropane Enthalpy of Formation. Active Thermochemical Tables.
- Proposed bonding models for cyclopropane. a) The bonding model of Walsh... ResearchGate.
- Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed.
- structure and reactivity of the cyclopropane species.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021).
- Proposed bonding models for cyclopropane. a) The bonding model of Walsh... ResearchGate.
- Understanding the Unusual Chemistry of Cyclopropane. YouTube. (2026).
- Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry - ACS Publications.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF - ResearchGate.
- Benzoic acid, 3-cyclopropyl-|1129-06-2. AngeneChemical.
- Cycloalkanes.
- Chemical Properties of Cyclopropane (CAS 75-19-4). Cheméo.
- DFT calculations. Zhu Group at the Chinese University of Hong Kong, Shenzhen.
- Conformational analysis of cycloalkanes. SciSpace. (2015).
- Distorted benzene bearing two bulky substituents on adjacent positions. Vanderbilt University. (2004).
- Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed.
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
- Conformational analysis of cycloalkanes. YouTube. (2018).
- CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling - ACS Publications. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Bent bond - Wikipedia [en.wikipedia.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. homepages.gac.edu [homepages.gac.edu]
- 14. biopchem.education [biopchem.education]
- 15. debye technic [debyetechnic.com]
- 16. quora.com [quora.com]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Scanning Calorimetry Analysis [intertek.com]
- 19. dekra-uk.co.uk [dekra-uk.co.uk]
- 20. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 21. How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability - ATA Scientific [atascientific.com.au]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
